molecular formula C18H17FN2O4S B2458396 1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-30-4

1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2458396
CAS No.: 873811-30-4
M. Wt: 376.4
InChI Key: GKXUJDGQYPUWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-25-17-5-3-2-4-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-8-6-12(19)7-9-13/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUJDGQYPUWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thieno-imidazole core, which is known for its diverse biological activities. The molecular formula is C17H18FN2O3SC_{17}H_{18}FN_2O_3S with a molecular weight of approximately 358.39 g/mol. Its structural attributes contribute to its interaction with various biological targets.

Antiviral Activity

Recent studies have indicated that imidazole derivatives exhibit significant antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and dengue virus (DENV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.

Table 1: Antiviral Efficacy of Related Compounds

CompoundVirus TargetedEC50 (µM)Mechanism
Compound AHIV-10.35Protease inhibition
Compound BDENV1.85Polymerase inhibition
Compound CYellow Fever0.26Viral entry blockade

Anticancer Properties

The compound has also been studied for its anticancer potential. Imidazole derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of kinase activity.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 2 to 10 µM, indicating potent activity compared to standard chemotherapeutics.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cell proliferation and survival.
  • Disruption of Viral Replication : Similar to other imidazole derivatives, it may interfere with viral replication processes by targeting viral enzymes.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) to optimize the biological activity of thieno-imidazole derivatives. Modifications at specific positions on the phenyl rings have been shown to enhance potency and selectivity towards various biological targets.

Table 2: SAR Insights

ModificationEffect on Activity
Fluoro group at position 4Increased antiviral potency
Methoxy group at position 2Enhanced anticancer activity

Toxicity Profile

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile with minimal cytotoxic effects on normal human cells up to concentrations of 10 µM.

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